Alprenoxime hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alprenoxime hydrochloride involves the oximation of alprenolol. The process typically includes the following steps:
Oximation: Alprenolol is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form alprenoxime.
Purification: The crude product is purified using recrystallization techniques.
Formation of Hydrochloride Salt: Alprenoxime is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Oximation: Using industrial reactors to carry out the oximation reaction.
Continuous Purification: Employing continuous crystallization and filtration methods.
Hydrochloride Formation: Large-scale conversion to the hydrochloride salt using industrial-grade hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Alprenoxime hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Alprenoxime can be oxidized to form various oxidation products.
Reduction: It can be reduced back to alprenolol under specific conditions.
Substitution: Alprenoxime can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of alprenoxime.
Reduction Product: Alprenolol.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alprenoxime hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Investigated for its potential use in treating glaucoma and other eye diseases.
Industry: Used in the development of new beta-adrenergic receptor antagonists and related compounds.
Mechanism of Action
Alprenoxime hydrochloride exerts its effects by antagonizing beta-adrenergic receptors. It is metabolized in the body to produce alprenolol, which then binds to beta-adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This results in a decrease in intraocular pressure, making it effective in treating glaucoma .
Comparison with Similar Compounds
Similar Compounds
Alprenolol: The active metabolite of alprenoxime hydrochloride.
Propranolol: Another beta-adrenergic receptor antagonist used in the treatment of hypertension and anxiety.
Timolol: A beta blocker used in the treatment of glaucoma and hypertension.
Uniqueness
This compound is unique due to its prodrug nature, allowing for targeted delivery and activation within the eye. This reduces systemic side effects compared to other beta blockers like propranolol and timolol .
Properties
CAS No. |
121009-30-1 |
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Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3;/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3;1H |
InChI Key |
ZFLRDGZJSCQDSR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl |
Canonical SMILES |
CC(C)NCC(=NO)COC1=CC=CC=C1CC=C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alprenoxime HCl, Alprenoxime hydrochloride , CDDD 1815, HGP-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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